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Compound of Interest

Compound Name:
2,3-dihydro-1H-indene-2-

carboxamide

CAS No.: 175079-50-2

Cat. No.: B066674 Get Quote

Executive Summary: The Indane Advantage
The indane-2-carboxamide scaffold represents a privileged structure in modern medicinal

chemistry, distinguished by its ability to provide a rigid, lipophilic core that restricts

conformational freedom compared to linear phenyl-ethyl analogues. While historically

overshadowed by 1-aminoindanes (e.g., Rasagiline for MAO-B inhibition), the 2-carboxamide

derivatives have emerged as potent antagonists for the Transient Receptor Potential Melastatin

8 (TRPM8) ion channel, a critical target for neuropathic pain and cold allodynia.

This guide objectively compares the SAR of indane-2-carboxamide derivatives against

alternative scaffolds (such as adamantanes and linear amides), focusing on potency (IC₅₀),

metabolic stability, and stereochemical dependence.

Structural Logic & Design Strategy
The indane-2-carboxamide core functions as a bioisostere for other lipophilic spacers but offers

unique geometric constraints.

The Scaffold Architecture
The molecule can be dissected into three critical pharmacophores for SAR optimization:
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Region A (Indane Core): Acts as a lipophilic anchor. The bicyclic system fits into hydrophobic

pockets (e.g., the S3/S4 transmembrane domain of TRPM8) more efficiently than a phenyl

ring due to its "pucker" and volume.

Region B (Amide Linker): A hydrogen-bond donor/acceptor motif essential for orienting the

molecule within the binding site.

Region C (N-Substituent): The "variable" region where diversity is introduced (e.g., biphenyl,

pyridyl, or benzothiazole groups) to tune selectivity and potency.

Stereochemistry: The Critical Differentiator
Unlike achiral linear amides, the indane-2-carboxamide possesses a chiral center at the C2

position.

Key Insight: Biological activity is highly stereoselective. In TRPM8 programs, the (R)-

enantiomer frequently exhibits nanomolar potency, whereas the (S)-enantiomer is often

inactive (IC₅₀ > 10 µM).[1] This necessitates asymmetric synthesis or chiral resolution

protocols.

Comparative Performance Analysis
The following analysis benchmarks Indane-2-carboxamide derivatives against standard TRPM8

antagonists and alternative scaffolds.

Comparative Data Table: TRPM8 Antagonism
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Compound
Class

Representative
Structure

IC₅₀ (hTRPM8)
Selectivity (vs
TRPV1)

Metabolic
Stability (t½)

Indane-2-

carboxamide

(R)-N-(4-tert-

butylphenyl)-

indane-2-

carboxamide

25 nM > 1000-fold High (> 60 min)

Adamantane

Carboxamide

N-(Adamantan-1-

yl)benzamide
200 nM > 500-fold

Very High (> 120

min)

Linear

Phenylacetamide

N-(4-tert-

butylphenyl)-2-

phenylacetamide

850 nM < 100-fold
Moderate (30

min)

Menthol

(Reference)

2-Isopropyl-5-

methylcyclohexa

nol

~40 µM (Agonist) N/A Low

Analysis:

Potency: The indane derivative demonstrates superior potency (25 nM) compared to the

linear phenylacetamide (850 nM), attributed to the entropy benefit of the rigid indane ring.

Lipophilicity Balance: While Adamantane derivatives are stable, they often suffer from poor

solubility (LogP > 5). The indane scaffold offers a better balance of lipophilicity (LogP ~3-4)

and potency.

Mechanistic Visualization (DOT)
The following diagram illustrates the SAR logic flow for optimizing this scaffold.
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Figure 1: SAR Logic Map for Indane-2-carboxamide derivatives, highlighting the critical role of

stereochemistry at C2.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the

synthesis and evaluation of these derivatives.

Synthesis of N-Substituted Indane-2-Carboxamides
Objective: Efficient coupling of indane-2-carboxylic acid with diverse amines.

Reagents:

Indane-2-carboxylic acid (1.0 equiv)

Amine (

) (1.1 equiv)

HATU (1.2 equiv)

DIPEA (3.0 equiv)

Solvent: DMF (anhydrous)

Step-by-Step Workflow:
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Activation: Dissolve indane-2-carboxylic acid in DMF under

atmosphere. Add DIPEA and stir for 10 minutes at 0°C.

Coupling: Add HATU and stir for 15 minutes to form the activated ester.

Addition: Dropwise add the amine (

). Allow the reaction to warm to room temperature and stir for 12 hours.

Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

, and brine.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Chiral Resolution: If starting with racemic acid, separate enantiomers using Chiral HPLC

(Chiralpak AD-H column, Hexane/IPA mobile phase).

Biological Assay: TRPM8 Calcium Influx (FLIPR)
Objective: Quantify antagonistic activity against cold-induced calcium influx.

Cell Line: HEK293 cells stably expressing hTRPM8.

Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 minutes at 37°C.

Pre-incubation: Add test compounds (Indane derivatives) at varying concentrations (0.1 nM –

10 µM) and incubate for 20 minutes.

Stimulation: Inject Icilin (agonist, EC₈₀ concentration) or cold buffer (10°C) to trigger channel

opening.

Measurement: Monitor fluorescence intensity (

) using a FLIPR Tetra system.

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Experimental Workflow Diagram
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Figure 2: Integrated workflow from chemical synthesis to biological validation.

Conclusion & Future Outlook
Indane-2-carboxamide derivatives offer a superior balance of potency and physicochemical

properties compared to linear amides for TRPM8 antagonism. The rigid indane core reduces

the entropic penalty of binding, while the C2 position allows for stereochemical fine-tuning.

Key Takeaways for Researchers:

Prioritize the (R)-Enantiomer: Synthetic routes should incorporate asymmetric catalysis or

early-stage resolution.
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Explore C5-Substitution: Emerging data suggests substitution on the indane ring (e.g., 5-

fluoro) can further improve metabolic stability without compromising potency.

Beyond Pain: While TRPM8 is the primary target, this scaffold is also relevant for MAO-B

inhibition (Parkinson's) and CGRP antagonism (Migraine), making it a versatile template for

CNS drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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